
(Benzene-1,2,4,5-tetrayl)tetrakis(diphenylphosphane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetrakis(diphenylphosphino)benzene is an organophosphorus compound that serves as a versatile ligand in coordination chemistry. It is known for its ability to form stable complexes with various metals, making it a valuable tool in the synthesis of multimetal complexes . The compound’s structure consists of a benzene ring substituted with four diphenylphosphino groups at the 1, 2, 4, and 5 positions, providing multiple coordination sites for metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrakis(diphenylphosphino)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2,4,5-tetrabromobenzene with diphenylphosphine in the presence of a base such as potassium tert-butoxide . The reaction typically occurs in a solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation of the phosphine groups .
Industrial Production Methods
While specific industrial production methods for 1,2,4,5-tetrakis(diphenylphosphino)benzene are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,5-Tetrakis(diphenylphosphino)benzene undergoes various types of chemical reactions, including:
Oxidation: The diphenylphosphino groups can be oxidized to form phosphine oxides.
Coordination: The compound readily forms coordination complexes with transition metals such as nickel, palladium, and platinum.
Substitution: The phosphine groups can participate in substitution reactions, where they are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with 1,2,4,5-tetrakis(diphenylphosphino)benzene include metal halides (e.g., NiCl2, PdCl2, PtCl2) and oxidizing agents (e.g., hydrogen peroxide for oxidation reactions) . Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving 1,2,4,5-tetrakis(diphenylphosphino)benzene include metal-phosphine complexes, phosphine oxides, and substituted phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetrakis(diphenylphosphino)benzene has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 1,2,4,5-tetrakis(diphenylphosphino)benzene exerts its effects is primarily through its ability to coordinate with metal ions. The diphenylphosphino groups act as electron donors, forming stable complexes with metal centers . These complexes can undergo redox reactions, facilitating electron transfer processes that are crucial in catalysis and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: A bidentate ligand with two diphenylphosphino groups, used in coordination chemistry.
1,2,4,5-Tetrakis(isopropylthio)benzene: A similar compound with isopropylthio groups instead of diphenylphosphino groups, used in the synthesis of redox-active complexes.
Uniqueness
1,2,4,5-Tetrakis(diphenylphosphino)benzene is unique due to its tetradentate nature, allowing it to form more complex and stable multimetal complexes compared to bidentate ligands like 1,2-bis(diphenylphosphino)benzene . Its ability to act as a rigid connector between redox-active groups makes it valuable in the design of materials with tailored electronic properties .
Eigenschaften
CAS-Nummer |
123739-99-1 |
|---|---|
Molekularformel |
C54H42P4 |
Molekulargewicht |
814.8 g/mol |
IUPAC-Name |
diphenyl-[2,4,5-tris(diphenylphosphanyl)phenyl]phosphane |
InChI |
InChI=1S/C54H42P4/c1-9-25-43(26-10-1)55(44-27-11-2-12-28-44)51-41-53(57(47-33-17-5-18-34-47)48-35-19-6-20-36-48)54(58(49-37-21-7-22-38-49)50-39-23-8-24-40-50)42-52(51)56(45-29-13-3-14-30-45)46-31-15-4-16-32-46/h1-42H |
InChI-Schlüssel |
AZQCCLQJGZMDPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7)P(C8=CC=CC=C8)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)
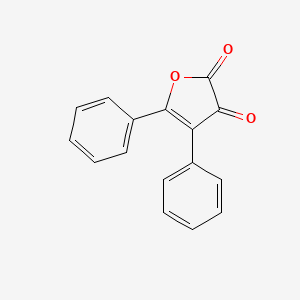

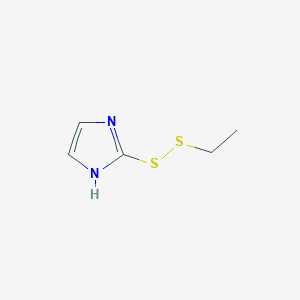
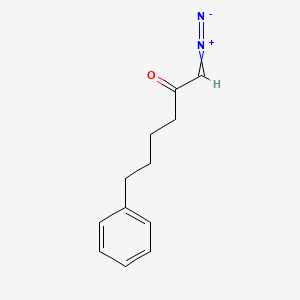
![4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14281768.png)
![Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy-](/img/structure/B14281776.png)
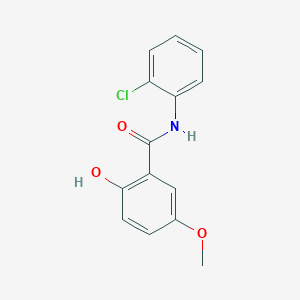
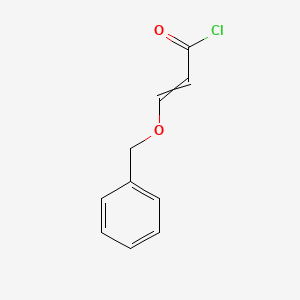

![4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one](/img/structure/B14281798.png)
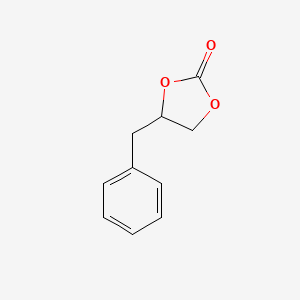
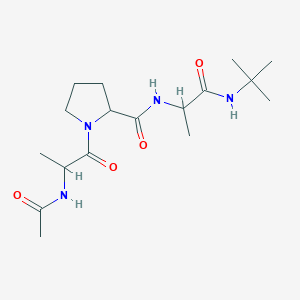
![7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B14281811.png)
